4-(4-Bromophenoxy)azetidin-2-one
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Overview
Description
4-(4-Bromophenoxy)azetidin-2-one is a chemical compound belonging to the azetidinone family. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a bromophenoxy group attached to an azetidinone ring, making it a unique and valuable molecule for various studies.
Mechanism of Action
Target of Action
Azetidin-2-ones, a class of compounds to which 4-(4-bromophenoxy)azetidin-2-one belongs, have been associated with various pharmacological activities .
Mode of Action
Azetidin-2-ones are known to interact with their targets in a way that can lead to various pharmacological effects .
Biochemical Pathways
Azetidin-2-ones have been associated with various biological roles, including acting as allergens and antimicrobial agents .
Pharmacokinetics
Azetidin-2-ones are known to be hydrolytically vulnerable solids .
Result of Action
Azetidin-2-ones have been associated with various pharmacological activities, including antidepressant and nootropic effects .
Action Environment
Azetidin-2-ones are known to be colorless, hydrolytically vulnerable solids with a melting point between 73 and 74 °c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)azetidin-2-one typically involves the reaction of 4-bromophenol with azetidin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 4-bromophenol, followed by the addition of azetidin-2-one to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The azetidinone ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Scientific Research Applications
4-(4-Bromophenoxy)azetidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
Spiro-azetidin-2-one: Known for its biological activity and used in medicinal chemistry.
Pyrrolidine: Another four-membered ring compound with diverse applications.
Indol (one): A heterocyclic compound with significant pharmacological properties.
Pyran Derivatives: Known for their use in various chemical and biological applications.
Uniqueness
4-(4-Bromophenoxy)azetidin-2-one stands out due to its unique combination of a bromophenoxy group and an azetidinone ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
4-(4-bromophenoxy)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-3-7(4-2-6)13-9-5-8(12)11-9/h1-4,9H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEVODJKSGEQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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